molecular formula C17H26N4O3S B4490626 1-METHYL-4-[3-(4-METHYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE

1-METHYL-4-[3-(4-METHYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE

Cat. No.: B4490626
M. Wt: 366.5 g/mol
InChI Key: HQRNFMNDASMCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-4-[3-(4-METHYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a benzenesulfonyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-METHYL-4-[3-(4-METHYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE involves multiple steps. One common synthetic route includes the reaction of 1-methylpiperazine with 4-methylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

1-METHYL-4-[3-(4-METHYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-METHYL-4-[3-(4-METHYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHYL-4-[3-(4-METHYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity, or to receptors, modulating their signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound .

Comparison with Similar Compounds

1-METHYL-4-[3-(4-METHYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-[3-(4-methylpiperazin-1-yl)sulfonylphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S/c1-18-6-10-20(11-7-18)17(22)15-4-3-5-16(14-15)25(23,24)21-12-8-19(2)9-13-21/h3-5,14H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRNFMNDASMCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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